5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 2-amino-5-chlorobenzamide with 4-fluorobenzo[d]thiazole-2-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
- N-(benzo[d]thiazol-2-yl)-2-methoxybenzamide
Uniqueness
5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide is unique due to the presence of both chlorine and fluorine substituents on the benzothiazole ring. This dual substitution enhances its biological activity and specificity compared to other similar compounds .
Properties
CAS No. |
1171346-40-9 |
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Molecular Formula |
C15H10ClFN2O2S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H10ClFN2O2S/c1-21-11-6-5-8(16)7-9(11)14(20)19-15-18-13-10(17)3-2-4-12(13)22-15/h2-7H,1H3,(H,18,19,20) |
InChI Key |
SEKMNXXAIPJTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Origin of Product |
United States |
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